molecular formula C15H8BrIO2 B8322383 8-Bromo-3-iodo-2-phenyl-chromen-4-one

8-Bromo-3-iodo-2-phenyl-chromen-4-one

Cat. No.: B8322383
M. Wt: 427.03 g/mol
InChI Key: LHJYGFSIXGVSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-3-iodo-2-phenyl-chromen-4-one is a useful research compound. Its molecular formula is C15H8BrIO2 and its molecular weight is 427.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Bromo-3-iodo-2-phenyl-chromen-4-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests potential applications in developing novel anticancer therapies.

Case Study:
A study published in the journal Molecules evaluated the cytotoxic effects of several chromone derivatives, including this compound, against human cancer cell lines. The findings revealed that this compound significantly reduced cell viability, indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory activity, which can be attributed to its ability to modulate inflammatory pathways. This property makes it a candidate for treating inflammatory diseases.

Research Findings:
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Effects

The antimicrobial activity of this compound has been investigated, revealing effectiveness against various bacterial and fungal strains. This broad-spectrum activity highlights its potential as a lead compound in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthetic Applications

The synthetic versatility of this compound allows for the development of various derivatives that may enhance its biological properties. The presence of halogen atoms facilitates nucleophilic substitution reactions, leading to a wide array of potential derivatives with tailored activities.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions where starting materials are reacted under specific conditions to yield the desired chromone derivative. Techniques such as electrophilic aromatic substitution are commonly employed due to the electron-withdrawing nature of the halogens present .

Properties

Molecular Formula

C15H8BrIO2

Molecular Weight

427.03 g/mol

IUPAC Name

8-bromo-3-iodo-2-phenylchromen-4-one

InChI

InChI=1S/C15H8BrIO2/c16-11-8-4-7-10-13(18)12(17)14(19-15(10)11)9-5-2-1-3-6-9/h1-8H

InChI Key

LHJYGFSIXGVSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)Br)I

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.